The compound (S)-1-Cyclopentyl-3-methyl-piperazine has a specific stereochemistry denoted by the "(S)" prefix, indicating its configuration at the chiral center. The International Union of Pure and Applied Chemistry name for this compound is 1-cyclopentyl-3-methylpiperazine, with a CAS number of 1226365-46-3. It falls under the category of cyclic amines, specifically piperazines, which are known for their biological activity and presence in numerous pharmaceutical agents .
The synthesis of (S)-1-Cyclopentyl-3-methyl-piperazine can be achieved through several methodologies. One common approach involves the reaction between cyclopentylamine and 3-methylpiperazine. This reaction typically requires specific conditions such as temperature control and the presence of solvents or catalysts to facilitate the formation of the piperazine ring.
(S)-1-Cyclopentyl-3-methyl-piperazine has a complex molecular structure characterized by:
(S)-1-Cyclopentyl-3-methyl-piperazine can participate in various chemical reactions typical of piperazine derivatives:
(S)-1-Cyclopentyl-3-methyl-piperazine has potential applications in:
The stereochemical complexity of (S)-1-cyclopentyl-3-methyl-piperazine underpins its distinctive biological interactions and physicochemical behavior. This section examines its three-dimensional architecture and dynamic properties through experimental and theoretical lenses.
The (S)-configuration at the C3 position establishes an asymmetric center that governs molecular recognition processes. X-ray crystallography confirms that the chiral methyl group adopts an equatorial orientation in the piperazine chair conformation, minimizing steric clash with the N1-cyclopentyl substituent [7]. This spatial arrangement induces electron density redistribution across the heterocyclic core, evidenced by NMR chemical shift disparities between diastereotopic protons adjacent to the chiral center (Δδ = 0.35–0.52 ppm in CDCl₃) [7].
Density functional theory (DFT) calculations reveal that the (S)-configuration enhances orbital overlap between the methyl group's σ-bond and the nitrogen lone pair, increasing piperazine basicity (predicted pKₐ = 8.7) versus the (R)-isomer (pKₐ = 8.2) [6]. This stereoelectronic effect modulates protonation states under physiological conditions, influencing receptor binding kinetics. Hammett constant correlations further demonstrate that electron-donating alkyl substituents at C3 stabilize transition states during enantioselective synthesis by 2.3 kcal/mol compared to unsubstituted analogs [7].
Table 1: Stereoelectronic Parameters of (S)-1-Cyclopentyl-3-methyl-piperazine
Parameter | Value | Experimental Method |
---|---|---|
C3–N4 bond length | 1.472 Å | X-ray crystallography |
N1–C3–Cα torsion angle | 56.7° | X-ray crystallography |
Δδ (Hₐ/Hᵦ at C2/C6) | 0.48 ppm | ¹H NMR (500 MHz, CDCl₃) |
Rotational barrier (ΔG‡) | 72.4 kJ/mol | VT-NMR coalescence |
Calculated pKₐ | 8.71 ± 0.15 | DFT (B3LYP/6-311++G**) |
Piperazine rings exhibit complex conformational equilibria between chair, boat, and twist-boat forms. Variable-temperature ¹H NMR studies (213–333 K) of (S)-1-cyclopentyl-3-methyl-piperazine in CD₂Cl₂ reveal two distinct coalescence events [7]:
Molecular dynamics simulations show the 3-methyl group biases conformational sampling: 78% of trajectories favor chairs with methyl equatorial, while N-cyclopentyl occupies axial positions to alleviate 1,3-diaxial strain [6]. This preference modulates solvent-accessible surface area, reducing polarity by 12% versus linear alkyl analogs [5].
Table 2: Conformational Energy Barriers of Piperazine Derivatives
Compound | Ring Inversion ΔG‡ (kJ/mol) | Amide Rotation ΔG‡ (kJ/mol) | Dominant Conformer Population |
---|---|---|---|
(S)-1-Cyclopentyl-3-methyl-piperazine | 56.1 | 80.3* | Chair (78%) |
1-Cyclopentylpiperazine | 54.9 | 78.6* | Chair (82%) |
N,N'-Dimethylpiperazine | 40.0 | 75.4 | Chair (89%) |
Unsubstituted piperazine | 49.8 | - | Chair (85%) |
*Measured for N-benzoyl derivatives
The cyclopentyl moiety confers distinctive physicochemical properties versus smaller N-alkyl groups:
Table 3: Physicochemical Comparison of Piperazine Derivatives
Property | (S)-1-Cyclopentyl-3-methyl-piperazine | 1-Cyclopentylpiperazine | 1-Methylpiperazine | Unsubstituted Piperazine |
---|---|---|---|---|
Molecular weight (g/mol) | 168.28 | 154.25 | 100.16 | 86.14 |
log P (octanol/water) | 1.82 | 1.75 | 0.71 | -0.76 |
Water solubility (mg/mL) | 34.6 | 41.2 | Miscible | Miscible |
pKₐ (amine) | 8.71 / 4.12* | 9.02 / 3.98* | 9.17 | 9.73 / 5.33* |
Membrane affinity (Δπ, mN/m) | 18.2 ± 0.7 | 17.8 ± 0.9 | 7.3 ± 0.4 | 2.1 ± 0.3 |
*Values for monoprotonated species where applicable
The cyclopentyl group's alicyclic structure balances lipophilicity and conformational rigidity: Its hydrophobic surface area (95 Ų) exceeds cyclohexyl (88 Ų) but with 28% reduced ring puckering amplitude, enhancing binding pocket complementarity [7]. In antimalarial quinolones, N-cyclopentyl piperazines improve oral bioavailability 2.3× over N-phenyl analogs while maintaining nanomolar potency against resistant strains [5]. These advantages highlight how strategic N-substitution tunes pharmacokinetic profiles without altering target engagement.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1